Ethyl 8-bromoisoquinoline-3-carboxylate
Description
Overview of the Isoquinoline (B145761) Core as a Privileged Scaffold in Organic Synthesis
The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. amerigoscientific.com It is recognized as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds. wikipedia.org This prevalence is attributed to the isoquinoline core's ability to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with a variety of biological targets. nih.gov
The isoquinoline motif is integral to numerous natural products, particularly a large class of alkaloids, where it often forms the backbone of complex molecular architectures. thieme-connect.de Prominent examples include papaverine, a vasodilator, and morphine, a potent analgesic. thieme-connect.depharmaguideline.com The therapeutic utility of isoquinoline derivatives extends to a wide range of applications, including their use as anesthetics and antihypertensive agents. wikipedia.orgpharmaguideline.com The structural rigidity and aromatic nature of the isoquinoline core make it an attractive starting point for the design and synthesis of novel compounds with potential pharmacological applications. nih.gov
Significance of Halogenated Heterocyclic Esters in Fine Chemical Synthesis
Halogenated heterocyclic compounds are of paramount importance in the field of fine chemical synthesis, serving as versatile intermediates for the construction of more complex molecules. The introduction of a halogen atom, such as bromine, into a heterocyclic ring system significantly alters its electronic properties and provides a reactive "handle" for further chemical transformations. This strategic placement of a halogen allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. nih.gov
The presence of an ester group, such as an ethyl carboxylate, further enhances the synthetic utility of the heterocyclic scaffold. The ester functionality can be readily modified through reactions like hydrolysis, amidation, or reduction, providing access to a diverse array of derivatives, including carboxylic acids, amides, and alcohols. This versatility makes halogenated heterocyclic esters valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov
Research Context of Ethyl 8-bromoisoquinoline-3-carboxylate within Isoquinoline Chemistry
This compound itself is a specific, research-grade chemical compound. While extensive, dedicated studies on this particular molecule are not widely documented in publicly available literature, its chemical structure suggests its role as a specialized building block in organic synthesis. The compound combines the key features of the isoquinoline scaffold with the synthetic versatility of a bromo substituent and an ethyl ester group.
The synthesis of the parent 8-bromoisoquinoline (B29762) can be achieved through various methods, including the direct bromination of isoquinoline under controlled conditions to favor the formation of the 8-bromo isomer. google.comgoogle.comorgsyn.org The introduction of the ethyl carboxylate group at the 3-position would likely involve a separate synthetic sequence, potentially starting from a precursor already containing this functionality or by modifying the isoquinoline ring system after its initial formation. Classic isoquinoline synthesis methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions provide routes to the core structure, which can then be further functionalized. pharmaguideline.comorganicreactions.orgwikipedia.orgthermofisher.comnumberanalytics.comquimicaorganica.org
Below are the key chemical identifiers for this compound:
| Identifier | Value |
| CAS Number | 1823315-22-5 |
| Molecular Formula | C12H10BrNO2 |
| Molecular Weight | 280.117 g/mol |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 8-bromoisoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBOVRQCLWCLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 8 Bromoisoquinoline 3 Carboxylate
Established Synthetic Routes and Optimizations
Established methods for the synthesis of substituted isoquinolines generally involve either the direct functionalization of a pre-formed isoquinoline (B145761) ring or the construction of the bicyclic system from appropriately substituted precursors. These routes have been refined over the years to improve yields and regioselectivity.
Direct Bromination Approaches for Isoquinoline-3-carboxylates
Direct electrophilic bromination of the isoquinoline core is a straightforward approach to introduce a bromine substituent. However, the regioselectivity of this reaction is highly sensitive to the reaction conditions and the nature of existing substituents on the ring. nih.gov The isoquinoline system is relatively electron-poor, and electrophilic substitution typically occurs on the benzene (B151609) ring, primarily at the C-5 and C-8 positions. nih.gov
The presence of an ethyl carboxylate group at the C-3 position, which is an electron-withdrawing group, further deactivates the heterocyclic ring towards electrophilic attack. This deactivation reinforces the preference for substitution on the carbocyclic ring. The precise ratio of C-5 to C-8 bromination would depend on a complex interplay of electronic and steric factors. Careful control of the brominating agent, acid catalyst, and temperature is crucial to selectively favor the formation of the 8-bromo isomer over the 5-bromo isomer, which is often a significant byproduct that can be difficult to separate. nih.gov
Table 1: Conditions for Direct Bromination of Unsubstituted Isoquinoline
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Major Product(s) | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | -25 to -18 | 5-Bromoisoquinoline | nih.gov |
| Elemental Bromine (Br₂) | AlCl₃ | ~20-100 | 5-Bromoisoquinoline | google.com |
| N,N'-dibromoisocyanuric acid (DBI) | CF₃SO₃H | Not specified | 5-Bromoisoquinoline | researchgate.net |
This table presents data for the bromination of the parent isoquinoline ring, which serves as a model for the challenges in achieving regioselectivity.
Esterification and Transesterification Strategies for Isoquinolinecarboxylic Acids
A highly reliable and common strategy for the synthesis of esters is the esterification of the corresponding carboxylic acid. In this approach, 8-bromoisoquinoline-3-carboxylic acid would serve as the immediate precursor to the target molecule. This method decouples the challenges of bromination and ester formation into two distinct synthetic steps.
The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and typically an excess of ethanol is used to drive the reaction towards the formation of the ethyl ester. chemguide.co.uk
Alternatively, coupling agents can be employed to activate the carboxylic acid for reaction with ethanol. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the esterification under mild conditions. orgsyn.org
Table 2: Common Methods for the Esterification of Carboxylic Acids
| Method | Reagents | Typical Conditions | Key Features |
|---|---|---|---|
| Fischer Esterification | Ethanol, H₂SO₄ (catalyst) | Reflux in excess ethanol | Equilibrium-driven, requires excess alcohol |
| DCC/DMAP Coupling | Ethanol, DCC, DMAP (catalyst) | Room temperature in an aprotic solvent | Mild conditions, high yield |
This table summarizes general esterification methods applicable to the synthesis of the target compound from its corresponding carboxylic acid.
Multi-step Convergent Syntheses involving Precursors of the Isoquinoline Ring System
Convergent syntheses build the isoquinoline ring from precursors that already contain the desired substituents. This approach avoids the regioselectivity issues associated with direct bromination of the fused ring system. Two classical named reactions are particularly relevant: the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction. wikipedia.orgwikipedia.org
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganic-chemistry.orgthermofisher.comquimicaorganica.org To synthesize an 8-bromoisoquinoline (B29762), one would start with a 2-bromobenzaldehyde (B122850) derivative. Condensation with an aminoacetal, such as 2,2-dimethoxyethylamine, forms the corresponding Schiff base, which is then cyclized under strong acidic conditions to form the isoquinoline ring. researchgate.net While this method is powerful for installing substituents on the benzene ring of the isoquinoline, it can sometimes suffer from low yields. researchgate.net
The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis. wikipedia.orgorganic-chemistry.orgorganicreactions.orgnrochemistry.com This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). nrochemistry.com The reaction typically yields a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline. nrochemistry.com To apply this to the synthesis of the target compound, a β-(2-bromophenyl)ethylamine derivative would be required as the starting material.
Table 3: Comparison of Convergent Isoquinoline Syntheses
| Synthetic Route | Key Precursors | Intermediate | Key Features |
|---|---|---|---|
| Pomeranz-Fritsch | Substituted benzaldehyde, aminoacetal | Benzalaminoacetal | Directly yields aromatic isoquinoline; can have low yields. |
| Bischler-Napieralski | β-phenylethylamide | 3,4-Dihydroisoquinoline | Requires subsequent aromatization step; generally good yields. |
This table compares the key features of two classical named reactions for constructing the isoquinoline core.
Emerging and Novel Synthetic Protocols
Modern synthetic chemistry has focused on developing more efficient and atom-economical methods, such as catalytic C-H functionalization, as well as exploring new reaction pathways using photoredox catalysis.
Catalytic C-H Functionalization for Directed Bromination
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of heterocyclic compounds. This approach avoids the need for pre-functionalized substrates. For isoquinolines and their derivatives, directing groups can be used to guide the metal catalyst to a specific C-H bond.
While not yet reported for ethyl 8-bromoisoquinoline-3-carboxylate specifically, studies on the related quinoline (B57606) N-oxide system have demonstrated the feasibility of rhodium(III)-catalyzed C-H bromination at the C-8 position. rsc.org In these reactions, the N-oxide acts as a directing group, forming a five-membered rhodacycle intermediate that facilitates the regioselective functionalization at the C-8 position. It is conceivable that a similar strategy, perhaps using the nitrogen of the isoquinoline ring or a suitably placed directing group, could be developed for the direct C-8 bromination of isoquinoline-3-carboxylates.
Table 4: Example of Rh(III)-Catalyzed C-8 Functionalization of Quinoline N-Oxides
| Substrate | Reagent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Quinoline N-oxide | NBS | [RhCp*Cl₂]₂ / AgSbF₆ | Dichloroethane | 95 | rsc.org |
| Quinoline N-oxide | Trifluoroacetamide | [RhCp*Cl₂]₂ / AgSbF₆ | Dichloroethane | 98 (amination) | rsc.org |
This table illustrates the potential of Rh(III)-catalysis for C-8 functionalization of a related heterocyclic system.
Photoredox and Metal-Free Approaches to Isoquinoline Derivatives
Visible-light photoredox catalysis has gained significant traction as a method for forging new bonds under mild conditions. researchgate.netacs.org These reactions often proceed via radical intermediates. In the context of isoquinoline synthesis, photoredox catalysis has been employed for various transformations, including Minisci-type reactions for C-H alkylation and functionalization of the isoquinoline core. acs.org While direct C-8 bromination via a photoredox pathway has not been extensively documented, it is possible that a radical-based approach could be developed. For instance, a photoredox-generated radical could be used to install a different functional group at the C-8 position, which could then be converted to a bromine atom.
Metal-free synthetic routes are also an area of active research, driven by the desire for more sustainable and cost-effective chemical processes. For the construction of the isoquinoline skeleton, metal-free cycloaddition reactions have been reported. For example, visible-light-mediated, organo-photocatalyzed reactions, such as those using Rose Bengal, can facilitate the synthesis of complex isoquinoline-fused systems. nih.gov The development of such methods for the synthesis of simpler, functionalized isoquinolines like the target compound is an ongoing area of interest.
Dearomatization-Rearomatization Sequences
The construction of the isoquinoline core can be approached through various strategies. One sophisticated method involves a dearomatization-rearomatization sequence. While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the principles can be applied from related syntheses. This strategy typically involves the temporary dearomatization of a suitably substituted benzene or pyridine (B92270) ring to allow for otherwise difficult bond formations, followed by a rearomatization step to furnish the final aromatic isoquinoline system.
For instance, a potential conceptual pathway could involve the dearomatization of a brominated aromatic precursor, followed by cyclization and subsequent oxidation to regenerate the aromatic isoquinoline ring. This approach can offer advantages in terms of regioselectivity and the introduction of substituents.
A related concept is the synthesis of quinoline-3-carboxylates from indoles, which involves a cyclopropanation-ring expansion pathway. In this method, a rhodium(II)-catalyzed reaction between an indole (B1671886) and an ethyl halodiazoacetate leads to the formation of a quinoline structure. beilstein-journals.org This process can be viewed as a formal dearomatization of the indole's pyrrole (B145914) ring during the cyclopropanation step, followed by a rearomatizing ring expansion.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield |
| Indole | Ethyl bromo-diazoacetate | Rh₂(esp)₂ | Cs₂CO₃ | Ethyl quinoline-3-carboxylate | Good to High |
| Substituted Indoles | Ethyl bromo-diazoacetate | Rh₂(esp)₂ | Cs₂CO₃ | Substituted Ethyl quinoline-3-carboxylates | Varies |
| This table illustrates a related ring-expansion reaction for the synthesis of quinoline-3-carboxylates. |
The direct application to an 8-bromo-substituted precursor would be a key challenge in adapting this methodology for the target molecule.
Scalability and Industrial Preparation Considerations for Isoquinoline Ester Synthesis
The transition from a laboratory-scale synthesis to an industrial-scale preparation of isoquinoline esters like this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
Starting Material Availability and Cost: The synthesis of the 8-bromoisoquinoline core is a critical first step. One established method for producing bromoisoquinolines involves the direct bromination of isoquinoline. google.comorgsyn.org The choice of brominating agent is crucial for industrial applications. N-bromosuccinimide (NBS) is a common laboratory reagent for such reactions. google.comorgsyn.org For large-scale synthesis, the cost and handling of NBS would need to be evaluated against other potential brominating agents like N,N'-dibromoisocyanuric acid or N,N'-dibromohydantoin. google.com
Process Safety and Reaction Conditions: The bromination of isoquinoline is often conducted at low temperatures (e.g., -20°C to -25°C) to control selectivity and manage the exothermic nature of the reaction. google.comorgsyn.org Maintaining such low temperatures on an industrial scale requires specialized and energy-intensive equipment. The use of strong acids like sulfuric acid as a solvent also presents challenges in terms of material compatibility and waste disposal. orgsyn.org
Catalyst Selection and Optimization: In many synthetic routes, catalysts play a pivotal role. For instance, the synthesis of 8-bromoquinoline (B100496) can be achieved from 8-quinolineboronic acid using a copper(II) bromide catalyst. chemicalbook.com For industrial applications, the catalyst should be inexpensive, readily available, and efficient. Catalyst loading, turnover number, and the ease of removal from the final product are all critical parameters that need to be optimized for a scalable process.
Reaction Work-up and Purification: The purification of the final product on a large scale can be a significant bottleneck. Crystallization is often the preferred method for industrial purification due to its scalability and cost-effectiveness compared to chromatography. The development of a robust crystallization procedure is therefore essential. The choice of solvents for extraction and crystallization must also be considered from the perspectives of safety, environmental impact, and cost.
The synthesis of related ester compounds, such as ethyl 8-bromooctanoate, has been optimized for industrial production by improving the synthetic route to reduce side reactions and simplify the process. google.com Similar principles of process optimization would need to be applied to the synthesis of this compound.
| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |
| Reagents | High purity, often specialized | Cost-effective, readily available in bulk |
| Temperature Control | Easily managed with lab equipment | Requires specialized reactors and cooling systems |
| Purification | Chromatography is common | Crystallization is preferred |
| Process | Step-wise with isolation of intermediates | One-pot or telescoped reactions are ideal |
| This table summarizes key differences in considerations between laboratory and industrial scale synthesis. |
Reactivity and Transformative Potential of Ethyl 8 Bromoisoquinoline 3 Carboxylate
Functional Group Transformations at the Bromine Moiety
The bromine atom at the 8-position of the isoquinoline (B145761) ring is the primary site for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is characteristic of aryl bromides, making it an excellent substrate for transition metal-catalyzed transformations.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Negishi, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the C-8 position. The 8-bromoisoquinoline (B29762) scaffold readily participates in these transformations. chemimpex.com
The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron species, is widely used to form biaryl structures. wikipedia.org For 8-bromoisoquinoline derivatives, this reaction allows for the efficient synthesis of 8-arylisoquinolines. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a solvent system like dioxane/water or DMF. nih.gov
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a method to introduce vinyl groups at the C-8 position. wikipedia.orgorganic-chemistry.org This reaction is generally carried out using a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base such as triethylamine. numberanalytics.com
The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide. organic-chemistry.org This method is known for its high functional group tolerance and is effective for creating C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds.
The Stille reaction involves the coupling of the aryl bromide with an organotin compound. organic-chemistry.orgopenochem.org It is recognized for its tolerance of a wide array of functional groups, though the toxicity of organotin reagents is a notable drawback. organic-chemistry.org
The following table summarizes representative conditions for these cross-coupling reactions as applied to the analogous compound, 8-bromoisoquinoline. It is anticipated that Ethyl 8-bromoisoquinoline-3-carboxylate would exhibit similar reactivity under these or closely related conditions.
| Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | >80 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 70-90 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | >85 |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 75-95 |
Note: Data is based on typical yields for reactions with 8-bromoisoquinoline and may vary for the title compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While palladium-catalyzed reactions are more common, the bromine atom on the electron-deficient isoquinoline ring can also be displaced by potent nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. chemimpex.com The reactivity in SNAr reactions is enhanced by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. In the case of this compound, the ring nitrogen atom inherently makes the aromatic system electron-deficient, facilitating nucleophilic attack. Reactions with strong nucleophiles such as alkoxides, thiolates, or amines can lead to the corresponding 8-substituted isoquinolines.
Reductive Debromination and Hydrogenation Studies
The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination. This transformation is valuable when the bromine is used as a directing group or placeholder during a synthetic sequence and needs to be removed in a later step. A common method to achieve this is catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate, the C-Br bond can be cleaved via hydrogenolysis to yield the corresponding ethyl isoquinoline-3-carboxylate. This method is generally clean and high-yielding.
Chemical Modifications of the Ester Group
The ethyl ester at the C-3 position offers a secondary site for chemical modification, allowing for the introduction of different functionalities and the construction of more complex derivatives.
Hydrolysis and Carboxylic Acid Derivatization
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 8-bromoisoquinoline-3-carboxylic acid, under either acidic or basic conditions. epa.gov Basic hydrolysis, typically using aqueous sodium hydroxide (B78521) or lithium hydroxide followed by acidic workup, is often preferred as it is generally irreversible and leads to the clean formation of the carboxylate salt. chemguide.co.uklibretexts.org
The resulting carboxylic acid is a versatile intermediate itself. It can be coupled with various amines to form amides, a reaction of great importance in medicinal chemistry. mychemblog.com This transformation typically requires the use of a coupling agent to activate the carboxylic acid. mychemblog.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), facilitate the efficient formation of the amide bond under mild conditions. mychemblog.comgrowingscience.com
Table of Amide Coupling Reaction Conditions
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Product |
| 8-Bromoisoquinoline-3-carboxylic acid | Primary/Secondary Amine | HATU | DIPEA | DMF | 8-Bromo-N-substituted-isoquinoline-3-carboxamide |
Reduction to Alcohol and Subsequent Functionalization
The ester group can be reduced to a primary alcohol, (8-bromoisoquinolin-3-yl)methanol, using powerful reducing agents. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing esters to alcohols in high yield. masterorganicchemistry.comstackexchange.com The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product. masterorganicchemistry.com
The resulting primary alcohol, (8-bromoisoquinolin-3-yl)methanol, can serve as a handle for further functionalization. For instance, it can be oxidized to the corresponding aldehyde, undergo etherification, or be converted to a halide for subsequent nucleophilic substitution reactions, thus expanding the synthetic utility of the original scaffold.
Condensation and Cyclization Reactions Involving the Ester
The ethyl carboxylate group at the C-3 position is a key handle for a variety of condensation and cyclization reactions. While direct participation of the ester in cyclization is less common without prior modification, it serves as a precursor for functional groups that readily undergo such transformations.
One of the most powerful strategies involves the initial hydrolysis of the ester to the corresponding carboxylic acid, 8-bromoisoquinoline-3-carboxylic acid. This acid can then be activated, for example, by conversion to an acyl chloride or through the use of peptide coupling reagents, and reacted with a wide range of binucleophiles to construct fused heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives could lead to the formation of fused pyridazinone or triazinone rings, while condensation with ortho-phenylenediamines would yield benzimidazole-fused isoquinolines.
Alternatively, reduction of the ester group to a primary alcohol (8-bromo-3-(hydroxymethyl)isoquinoline) provides another avenue for cyclization. This alcohol can undergo intramolecular reactions, such as the Mitsunobu reaction or Williamson ether synthesis, if an appropriate nucleophilic partner is present elsewhere on a tethered side chain.
Furthermore, the ester can react with organometallic reagents, such as Grignard reagents, to yield tertiary alcohols. These alcohols can then serve as intermediates in acid-catalyzed cyclization reactions, such as the Pictet-Spengler reaction, after introduction of an appropriate phenylethylamine moiety. nih.gov The Bischler-Napieralski reaction is another classic method for synthesizing dihydroisoquinoline derivatives, which typically involves the cyclization of β-phenylethylamides. acs.org By modifying the ester group into an appropriate amide, this reaction could be employed to build polycyclic structures.
A summary of potential cyclization strategies starting from the ester group is presented below:
| Starting Material Modification | Reagent/Reaction Type | Potential Fused Ring System |
| Hydrolysis to Carboxylic Acid | Hydrazines, Amidines | Pyridazinones, Triazinones |
| Hydrolysis to Carboxylic Acid | o-Phenylenediamines | Benzimidazoles |
| Reduction to Alcohol | Intramolecular Mitsunobu | Fused Ethers/Heterocycles |
| Reaction with Grignards | Acid-catalyzed cyclization | Fused Carbocycles/Heterocycles |
These transformations highlight the utility of the ethyl carboxylate group not just as a static feature, but as a gateway to more complex, polycyclic molecular architectures of potential interest in medicinal chemistry and materials science.
Reactivity and Functionalization of the Isoquinoline Ring System
The isoquinoline ring is an aromatic system with distinct reactivity patterns in its carbocyclic (benzene) and heterocyclic (pyridine) rings. The presence of the nitrogen atom renders the pyridine (B92270) ring electron-deficient, influencing the sites of both electrophilic and nucleophilic attack. The bromine atom at C-8 and the ethyl carboxylate at C-3 further modulate this reactivity through their electronic and steric effects.
Regioselective C-H Functionalization and Alkylation Strategies
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying heterocyclic cores. nih.gov Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has been extensively used for the regioselective C-H functionalization of quinolines and isoquinolines. mdpi.commdpi.com
For this compound, several C-H bonds are potential targets for functionalization:
C-1 Position: The C-1 position is the most acidic proton on the pyridine ring and is susceptible to deprotonation and subsequent reaction with electrophiles. It is also a prime site for Minisci-type radical alkylations, which favor electron-deficient positions.
C-4 Position: C-4 functionalization can be achieved through various strategies, including acid-catalyzed alkylation with vinyl ketones via a temporary dearomatization pathway. acs.orgresearchgate.net This approach often does not require pre-activation of the nitrogen atom. acs.org
Benzene (B151609) Ring Positions (C-5, C-6, C-7): Directed C-H activation is a powerful tool for functionalizing these positions. While the current molecule lacks a strong directing group on the benzene ring, palladium-catalyzed reactions can often be tuned to favor specific sites. nih.govrsc.orgnih.gov The existing bromine at C-8 can also serve as a handle for ortho-lithiation followed by reaction with an electrophile to functionalize the C-7 position.
The C-8 bromine atom itself is a versatile functional handle for introducing alkyl groups via cross-coupling reactions such as Suzuki, Stille, or Negishi couplings. This allows for the introduction of a wide variety of alkyl and aryl substituents at this position with high regioselectivity.
Ring-Opening and Dearomatization Reactions
Dearomatization reactions transform flat, aromatic systems into three-dimensional, saturated or partially saturated heterocycles, which are of great interest in medicinal chemistry. acs.org The disruption of the aromatic system is energetically unfavorable and typically requires activation of the isoquinoline ring or the use of potent reagents. acs.orgnih.gov
Common strategies for the dearomatization of isoquinolines include:
Reductive Dearomatization: The isoquinoline ring can be partially or fully reduced (see section 3.3.4). This process can be coupled with functionalization, where a reactive enamine intermediate, formed during the reduction, is trapped by an electrophile. d-nb.info This allows for the introduction of substituents at positions C-4. d-nb.info
Catalytic Asymmetric Dearomatization: Chiral catalysts can be used to achieve enantioselective dearomatization, creating stereocenters in the resulting product. nih.gov This often involves activation of the isoquinoline nitrogen (e.g., through acylation to form an isoquinolinium salt) followed by nucleophilic attack. nih.govresearchgate.net
Nucleophilic Dearomatization: Strong nucleophiles can add to activated isoquinolinium salts, leading to dihydroisoquinoline products. This strategy has been used to achieve trifunctionalization of the isoquinoline core in one-pot procedures. nih.govglobethesis.com
For this compound, these methods could be applied to generate a variety of complex, non-aromatic structures. For instance, activation with an acyl chloride followed by the addition of a silyl (B83357) phosphite (B83602) nucleophile could lead to chiral α-aminophosphonates. nih.gov
Ring-opening reactions are less common but can occur under specific conditions, often involving cleavage of the pyridine ring. For example, reactions with certain nucleophiles under forcing conditions can lead to the opening of the heterocyclic ring, a process known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.
Oxidation and Reduction Chemistry of the Isoquinoline Heterocycle
Oxidation: The nitrogen atom of the isoquinoline ring is susceptible to oxidation, typically yielding the corresponding isoquinoline N-oxide. acs.orgresearchgate.netchim.it This transformation is usually accomplished using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. The formation of the N-oxide has significant consequences for the ring's reactivity:
It activates the C-1 and C-3 positions towards nucleophilic attack.
It provides a handle for deoxygenation reactions that can be coupled with functionalization (e.g., Reissert-Henze reaction).
It can direct electrophilic substitution to the C-4 position.
Oxidation of the carbon framework is more challenging due to the stability of the aromatic system. Under harsh oxidative conditions (e.g., with potassium permanganate), the benzene ring can be cleaved to give pyridine-3,4-dicarboxylic acid (cinchomeronic acid), though the presence of deactivating groups on both rings of this compound would make this a difficult transformation. shahucollegelatur.org.in
Reduction: The isoquinoline nucleus can be selectively reduced under various conditions. youtube.com
Heterocyclic Ring Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically reduces the pyridine ring to yield 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. youtube.comrsc.org The ester group at C-3 may also be reduced by strong reducing agents like LiAlH₄.
Carbocyclic Ring Reduction: Reduction of the benzene ring while leaving the pyridine ring intact is less common but can be achieved under specific conditions, such as Birch reduction (lithium in liquid ammonia), although this method may also affect the bromine substituent. youtube.com
Selective Reductions: The choice of reducing agent and reaction conditions allows for selective transformations. For example, transfer hydrogenation can be used for the reduction of the C=N bond in dihydroisoquinolines. rsc.org A regioselective hydrosilylation promoted by hydrogen atom transfer (HAT) can lead to 5,8-dihydroisoquinolines. nih.gov
The table below summarizes the expected outcomes of common oxidation and reduction reactions on the target molecule.
| Reaction Type | Reagent(s) | Primary Product(s) |
| Oxidation | mCPBA, H₂O₂ | This compound N-oxide |
| Reduction | H₂, Pd/C; NaBH₄ | Ethyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
| Reduction | LiAlH₄ | (8-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol |
| Reduction | Li/NH₃ (Birch) | Partially reduced carbocyclic ring derivatives |
Substituent Effects on Reactivity and Selectivity
The reactivity and regioselectivity of reactions on the this compound core are profoundly influenced by the electronic and steric properties of the bromo and ethyl carboxylate substituents.
Electronic Effects:
Ethyl Carboxylate Group (at C-3): This is a strong electron-withdrawing group (EWG) through both resonance and inductive effects. It strongly deactivates the pyridine ring, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack, particularly at the C-1 position.
Bromine Atom (at C-8): Bromine is an electronegative atom and thus deactivates the benzene ring towards electrophilic attack via its inductive effect. However, through resonance, it can donate lone-pair electron density, making it an ortho, para-director. shahucollegelatur.org.in This directs potential electrophilic attack to the C-5 and C-7 positions. The deactivating nature of the bromine atom also makes the C-8 position a potential site for metal-catalyzed cross-coupling reactions.
The combined effect of these two deactivating groups is a significantly less reactive isoquinoline system compared to the parent heterocycle, especially towards electrophilic substitution.
Steric Effects:
Ethyl Carboxylate Group (at C-3): The ester group can exert some steric hindrance at the adjacent C-4 position, potentially influencing the approach of bulky reagents.
Bromine Atom (at C-8): The bromine atom sterically encumbers the C-1 and C-7 positions due to its peri-relationship. This steric hindrance can disfavor reactions at these sites or influence the conformational preferences of intermediates, thereby affecting the stereochemical outcome of certain reactions. For example, in reactions involving C-H activation, the catalyst may preferentially coordinate and react at the less hindered C-5 position over the C-7 position.
The interplay of these electronic and steric factors is crucial for predicting the outcome of a given transformation. For instance, in a palladium-catalyzed C-H arylation reaction, the electronic deactivation of the pyridine ring would favor functionalization on the benzene ring, while steric hindrance from the C-8 bromine might direct the reaction towards the C-5 position. rsc.org These substituent effects provide a powerful tool for achieving regioselective functionalization of the isoquinoline scaffold.
Mechanistic Investigations and Reaction Pathway Elucidation
Detailed Reaction Mechanism Probing using Deuterium Labeling and Crossover Experiments
Currently, there are no published studies that employ deuterium labeling or crossover experiments to probe the reaction mechanisms of Ethyl 8-bromoisoquinoline-3-carboxylate. Such experiments would be invaluable for understanding reaction pathways. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, deuterium labeling of a reaction partner could help determine whether a C-H activation step is involved. Similarly, a crossover experiment, where two similar but distinct isoquinoline (B145761) substrates are reacted together, could reveal whether intermediates are intermolecularly exchanged, providing insight into the reaction mechanism.
Kinetic Studies and Reaction Rate Analysis
No kinetic studies or reaction rate analyses for transformations involving this compound have been reported. Such studies are crucial for understanding the factors that influence the reaction speed and for determining the rate-limiting step of a reaction. A typical kinetic analysis would involve systematically varying the concentrations of the reactants, catalyst, and any additives, and measuring the initial reaction rates. The data obtained would be used to derive a rate law, which provides mathematical insight into the reaction mechanism.
Table 4.3.1: Hypothetical Kinetic Data for a Suzuki Coupling Reaction
| Experiment | [this compound] (M) | [Arylboronic acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.15 | 1 | 1.2 x 10-5 |
| 2 | 0.2 | 0.15 | 1 | 2.4 x 10-5 |
| 3 | 0.1 | 0.30 | 1 | 1.2 x 10-5 |
| 4 | 0.1 | 0.15 | 2 | 2.4 x 10-5 |
| Note: This table is illustrative and does not represent actual experimental data. |
Understanding Regioselectivity and Stereoselectivity in Complex Transformations
There is a lack of published research on the regioselectivity and stereoselectivity of complex transformations involving this compound. The isoquinoline ring system presents multiple potential reaction sites. For instance, in addition to the C-Br bond at the 8-position, C-H activation could potentially occur at other positions on the benzene (B151609) or pyridine (B92270) rings. Understanding the factors that govern regioselectivity is a key aspect of synthetic chemistry. Stereoselectivity would become important if the isoquinoline were to participate in reactions that create new chiral centers.
Catalytic Cycle Elucidation in Metal-Catalyzed Reactions
A detailed catalytic cycle for any specific metal-catalyzed reaction of this compound has not been elucidated in the literature. For a typical palladium-catalyzed cross-coupling reaction, the cycle would be expected to involve:
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the isoquinoline.
Transmetalation (for Suzuki, etc.) or Alkene/Alkyne Insertion (for Heck/Sonogashira): The second coupling partner is introduced to the palladium center.
Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the palladium(0) catalyst.
Without experimental or computational data specific to this compound, any depiction of a catalytic cycle would be a general representation and not based on direct evidence for this particular compound.
Advanced Spectroscopic and Structural Characterization Techniques for Ethyl 8 Bromoisoquinoline 3 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-Dimensional (¹H, ¹³C) NMR for Chemical Shift Analysis and Proton Coupling Patterns
One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the structural characterization of Ethyl 8-bromoisoquinoline-3-carboxylate.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the ethyl ester group. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the substituents. The bromine atom at the 8-position and the carboxylate group at the 3-position will deshield adjacent protons, causing them to appear at a lower field. The coupling patterns (e.g., doublets, triplets) arise from spin-spin coupling between neighboring non-equivalent protons and provide valuable information about their relative positions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. For instance, the carbonyl carbon of the ester group is expected to appear significantly downfield (around 160-170 ppm), while the aromatic carbons will resonate in the 120-150 ppm region.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | 9.2 - 9.4 | C1: 152 - 155 |
| H4 | 8.3 - 8.5 | C3: 145 - 148 |
| H5 | 7.8 - 8.0 | C4: 118 - 121 |
| H6 | 7.6 - 7.8 | C4a: 135 - 138 |
| H7 | 7.9 - 8.1 | C5: 128 - 131 |
| -OCH₂CH₃ | 4.4 - 4.6 (quartet) | C6: 127 - 130 |
| -OCH₂CH₃ | 1.4 - 1.6 (triplet) | C7: 130 - 133 |
| C8: 120 - 123 | ||
| C8a: 128 - 131 | ||
| C=O: 164 - 167 | ||
| -OC H₂CH₃: 61 - 64 | ||
| -OCH₂C H₃: 14 - 17 |
Note: These are predicted values and may differ from experimental results.
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Spatial Proximity
Two-dimensional NMR techniques provide further structural detail by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings within the molecule. For this compound, cross-peaks would be expected between adjacent aromatic protons (e.g., H5-H6, H6-H7) and between the methylene (B1212753) and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, even if they are not directly bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule.
Saturation Transfer Difference (STD) NMR in Ligand Binding Studies
Saturation Transfer Difference (STD) NMR is a powerful technique used to identify and characterize the binding of small molecules (ligands) to large biomolecules (receptors). While there are no specific STD NMR studies reported for this compound, this technique could be employed to investigate its potential interactions with biological targets. In a hypothetical STD NMR experiment, if this compound binds to a protein, saturation of the protein's proton signals would be transferred to the bound ligand. This would result in a decrease in the intensity of the corresponding proton signals of the ligand, allowing for the identification of the binding epitope (the part of the molecule in close contact with the receptor).
NMR-Based Reaction Monitoring and Mechanistic Insights
NMR spectroscopy is an excellent tool for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, ¹H NMR could be used to follow the disappearance of starting material signals and the appearance of product signals. This allows for the determination of reaction kinetics, the identification of intermediates, and the optimization of reaction conditions. The non-invasive nature of NMR makes it ideal for in-situ reaction monitoring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z).
Accurate Mass Measurement for Elemental Composition Determination
The molecular formula of this compound is C₁₂H₁₀BrNO₂. HRMS can measure the mass of the molecular ion with very high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition, as very few combinations of atoms will have the same exact mass. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Interactive Data Table: Theoretical HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₂H₁₁BrNO₂⁺ | 280.0022 |
| [M+Na]⁺ | C₁₂H₁₀BrNNaO₂⁺ | 301.9841 |
Note: These are theoretical values. Experimental values would be expected to be very close to these calculated masses.
Fragmentation Pathway Analysis for Structural Elucidation
Mass spectrometry is a powerful tool for determining the structure of molecules by analyzing the mass-to-charge ratio (m/z) of ions generated from the parent molecule. In the analysis of this compound, collision-induced dissociation (CID) would lead to a predictable fragmentation pattern, providing crucial evidence for its structural confirmation. The molecular ion peak (M+•) would appear as a characteristic doublet with a 1:1 intensity ratio, owing to the presence of the bromine atom with its two stable isotopes, 79Br and 81Br.
The primary fragmentation pathways are dictated by the functional groups present: the ethyl ester and the bromo-substituted isoquinoline core. The most probable fragmentation events include:
Alpha-Cleavage of the Ester: The most common fragmentation for esters involves the loss of the ethoxy radical (•OCH₂CH₃), resulting in the formation of a stable 8-bromoisoquinoline-3-carbonylium cation.
Loss of Ethylene (B1197577): A McLafferty rearrangement could lead to the elimination of a neutral ethylene molecule (C₂H₄) from the ethyl ester group, though this is often less favored than alpha-cleavage in aromatic esters.
Loss of the Bromine Atom: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br), yielding an ethyl isoquinoline-3-carboxylate cation.
Decarbonylation: Fragment ions containing the carbonyl group, such as the acylium ion, can subsequently lose a molecule of carbon monoxide (CO).
These fragmentation pathways allow for a step-by-step reconstruction of the molecule's structure.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound Note: m/z values are calculated using the more abundant ⁷⁹Br isotope.
| m/z (Proposed) | Lost Fragment | Proposed Ion Structure |
|---|---|---|
| 279/281 | - | [C₁₂H₁₀BrNO₂]⁺• (Molecular Ion) |
| 250/252 | •C₂H₅ | [C₁₀H₅BrNO₂]⁺• |
| 234/236 | •OC₂H₅ | [C₁₀H₅BrNO]⁺ (Acylium ion) |
| 206/208 | •OC₂H₅, then CO | [C₉H₅BrN]⁺ |
| 200 | •Br | [C₁₂H₁₀NO₂]⁺ |
X-ray Crystallography for Precise Solid-State Structural Determination
While a specific, publicly available crystal structure for this compound has not been detailed in the literature, its solid-state architecture can be inferred from crystallographic data of analogous halogenated quinoline (B57606) and isoquinoline derivatives. X-ray crystallography provides unparalleled detail on the precise spatial arrangement of atoms within a crystal lattice.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry is defined by its bond lengths, bond angles, and torsion angles. The isoquinoline ring system is expected to be largely planar. The bromine atom and the ethyl carboxylate group are substituents on this planar scaffold. The C-Br bond length would be consistent with that of a typical aryl bromide. The ethyl carboxylate group possesses internal rotational freedom, primarily around the C(ring)-C(ester) and O-C(ethyl) bonds. The torsion angle between the plane of the ester group and the plane of the isoquinoline ring is determined by a balance between electronic effects (favoring planarity for conjugation) and steric hindrance from adjacent atoms.
Table 2: Representative Bond Lengths and Angles Based on Analogous Structures
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length (Å) | C=C (aromatic) | 1.37 - 1.41 Å |
| C-Br | ~1.90 Å | |
| C=O (ester) | ~1.21 Å | |
| C-O (ester) | ~1.34 Å | |
| Bond Angle (°) | C-C-C (in ring) | ~120° |
| C-C-Br | ~120° | |
| O=C-O | ~125° |
Elucidation of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. rsc.orgsemanticscholar.org For this compound, several key interactions are anticipated to direct the crystal packing.
Halogen Bonding: The bromine atom can act as a halogen bond donor. mdpi.comacs.org An electropositive region, known as a σ-hole, on the bromine atom can form an attractive interaction with an electron-rich atom, such as the nitrogen of the isoquinoline ring or an oxygen atom of the ester group on a neighboring molecule (Br···N or Br···O). acs.orgnih.gov
π-π Stacking: The planar, electron-deficient isoquinoline rings are likely to engage in π-π stacking interactions. This typically occurs in a parallel-displaced or offset arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces.
Weak Hydrogen Bonding: C-H···O and C-H···N interactions are also expected. Hydrogen atoms on the aromatic ring or the ethyl group can act as weak hydrogen bond donors to the ester oxygen atoms or the ring nitrogen, further stabilizing the crystal structure.
Together, these interactions create a complex three-dimensional supramolecular architecture that defines the material's solid-state properties.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.
Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by a few key absorption bands characteristic of its functional groups. The most prominent feature would be the strong, sharp absorption from the ester carbonyl (C=O) stretch. Other significant bands would confirm the presence of the aromatic system, the C-O bonds of the ester, and the C-Br bond. nih.gov
Table 3: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 2980 - 2850 | Aliphatic C-H Stretch (ethyl) | Medium |
| ~1725 | Ester C=O Stretch | Strong, Sharp |
| 1610 - 1450 | Aromatic C=C and C=N Stretch | Medium-Strong |
| 1300 - 1200 | Ester C-O Stretch (asymmetric) | Strong |
| 1150 - 1050 | Ester C-O Stretch (symmetric) | Strong |
| 650 - 550 | C-Br Stretch | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insight into the electronic transitions within the molecule. The spectrum is characterized by absorption bands corresponding to π → π* transitions within the conjugated isoquinoline ring system. scispace.com The presence of the bromine atom and the ethyl carboxylate group as substituents on the aromatic core influences the energy of these transitions. Both groups are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted isoquinoline due to their electronic effects on the π-system. researchgate.net
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Approximate λₘₐₓ (nm) | Electronic Transition |
|---|---|
| ~330 nm | π → π |
| ~275 nm | π → π |
| ~225 nm | π → π* |
Computational Chemistry and Theoretical Studies on Ethyl 8 Bromoisoquinoline 3 Carboxylate and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic properties of medium-sized organic molecules like Ethyl 8-bromoisoquinoline-3-carboxylate. DFT calculations can provide a detailed picture of the electron distribution and molecular orbitals, which are fundamental to understanding the molecule's reactivity and spectroscopic behavior.
In a typical DFT study of this compound, the geometry of the molecule would first be optimized to find its most stable three-dimensional structure. This is followed by calculations of its electronic properties. The presence of the electron-withdrawing bromine atom at the 8-position and the ethyl carboxylate group at the 3-position is expected to significantly influence the electronic landscape of the isoquinoline (B145761) core.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be distributed over the electron-rich regions of the isoquinoline ring system, while the LUMO may be localized more towards the electron-deficient areas influenced by the substituents.
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. nih.gov It allows for the investigation of charge transfer between filled and empty orbitals, providing insights into intramolecular interactions, bonding types, and the stability of the molecule.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for structure elucidation and verification. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. By performing a GIAO calculation on the DFT-optimized geometry of this compound, one can obtain theoretical ¹H and ¹³C chemical shifts. These predicted values can then be compared with experimental data. A good correlation between the calculated and experimental spectra provides strong evidence for the proposed molecular structure. researchgate.net
The predicted chemical shifts can also aid in the assignment of complex NMR spectra. For instance, the electron-withdrawing effects of the bromine and ethyl carboxylate groups are expected to cause downfield shifts for nearby protons and carbons in the isoquinoline ring. Computational predictions can help to precisely assign these shifted signals.
| Atom | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |
|---|---|---|---|---|
| C1-H | 9.3 | 9.1 | - | - |
| C4-H | 8.5 | 8.3 | - | - |
| C5-H | 7.8 | 7.6 | - | - |
| C6-H | 7.9 | 7.7 | - | - |
| C7-H | 8.1 | 7.9 | - | - |
| C3 | - | - | 145.2 | 144.8 |
| C8 | - | - | 120.5 | 120.1 |
Theoretical Modeling of Reaction Mechanisms, Transition States, and Energy Profiles
Understanding the mechanisms of chemical reactions is crucial for controlling their outcomes and designing new synthetic routes. Computational chemistry provides a powerful toolkit for mapping out the potential energy surfaces of reactions, identifying transition states, and calculating activation energies.
For this compound, theoretical modeling could be used to investigate a variety of reactions. For example, the bromine atom at the 8-position could be a site for nucleophilic aromatic substitution or cross-coupling reactions. DFT calculations can be employed to model the entire reaction pathway, from reactants to products, through the transition state.
By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information is vital for predicting the feasibility and rate of a reaction. A reaction energy profile can be constructed to visualize the energy changes that occur as the reaction progresses. This can help in understanding the factors that control the reaction's selectivity and efficiency.
Quantitative Structure-Reactivity Relationships (QSRR) and Hammett-type Analyses
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are valuable for predicting the properties of new, unsynthesized molecules and for gaining insights into the factors that govern reactivity.
A QSRR study of derivatives of this compound would involve synthesizing a series of related compounds with different substituents and measuring their reactivity in a specific reaction. Simultaneously, a set of molecular descriptors for each compound would be calculated using computational methods like DFT. These descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters, and topological indices.
By using statistical methods, a correlation can be established between the calculated descriptors and the experimentally determined reactivity. This can lead to a predictive model that can be used to estimate the reactivity of other, similar compounds. Hammett-type analyses, which correlate reaction rates with substituent constants, are a classic example of QSRR and could be applied to understand the electronic effects of substituents on the isoquinoline ring.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its properties and biological activity. For a molecule like this compound, the orientation of the ethyl carboxylate group relative to the isoquinoline ring is of interest.
Conformational analysis can be performed computationally by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation. This allows for the identification of the most stable, low-energy conformations.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior. In an MD simulation, the motion of the atoms in the molecule is simulated over time, taking into account the forces between them. This can reveal how the molecule flexes and changes its shape in different environments, such as in a solvent or when interacting with a biological target. The insights gained from conformational analysis and MD simulations are crucial for drug design and understanding molecular recognition processes. nih.gov
Applications of Ethyl 8 Bromoisoquinoline 3 Carboxylate As a Key Synthetic Intermediate
Role in the Synthesis of Diverse Isoquinoline (B145761) Derivatives and Analogues
The C8-bromo substituent of ethyl 8-bromoisoquinoline-3-carboxylate is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This capability is crucial for the synthesis of diverse isoquinoline derivatives with tailored electronic and steric properties.
One of the most powerful methods for C-C bond formation is the Suzuki-Miyaura coupling reaction. researchgate.net By reacting this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base, a plethora of 8-substituted isoquinoline-3-carboxylates can be accessed. These reactions are known for their high functional group tolerance and generally provide good to excellent yields of the coupled products.
| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst System | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 8-phenylisoquinoline-3-carboxylate |
| This compound | 2-Thienylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Ethyl 8-(thiophen-2-yl)isoquinoline-3-carboxylate |
| This compound | Methylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Ethyl 8-methylisoquinoline-3-carboxylate |
This table represents hypothetical examples of Suzuki-Miyaura coupling reactions based on the known reactivity of aryl bromides.
Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to 8-aminoisoquinoline derivatives. These compounds are valuable precursors for further synthetic transformations and are often found in biologically active molecules.
| Reactant 1 | Reactant 2 (Amine) | Catalyst System | Product |
| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Ethyl 8-morpholinoisoquinoline-3-carboxylate |
| This compound | Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | Ethyl 8-(phenylamino)isoquinoline-3-carboxylate |
This table represents hypothetical examples of Buchwald-Hartwig amination reactions based on the known reactivity of aryl bromides.
Building Block for the Construction of Fused Heterocyclic Ring Systems
The bifunctional nature of this compound makes it an excellent starting material for the construction of fused heterocyclic ring systems. The isoquinoline core can be annulated with additional rings through a sequence of reactions that take advantage of both the bromo and carboxylate groups.
For instance, the bromine atom can be converted to other functional groups, such as an amino or a hydroxyl group, which can then participate in intramolecular cyclization reactions with a suitably modified ester group at the C3-position. Alternatively, the bromine atom can be used in a cross-coupling reaction to introduce a substituent that subsequently undergoes cyclization with the C4-position of the isoquinoline ring.
Utilization in the Preparation of Complex Polycyclic Aromatic Compounds
Beyond the synthesis of nitrogen-containing heterocycles, this compound can serve as a precursor for the synthesis of complex polycyclic aromatic compounds (PACs). Through strategic transformations, the isoquinoline ring can be used as a template to build larger aromatic systems.
One potential approach involves the conversion of the isoquinoline core into a naphthalene derivative, followed by further annulation reactions. For example, the nitrogen atom could be removed through a multi-step sequence, and the resulting brominated naphthalene-carboxylate could then be subjected to further cross-coupling and cyclization reactions to build more complex polycyclic frameworks.
Contribution to Target-Oriented Synthesis of Advanced Organic Molecules
The isoquinoline motif is a common feature in many natural products and pharmaceutically active compounds. researchgate.net this compound, as a functionalized isoquinoline building block, has the potential to be a key intermediate in the total synthesis of such complex molecules. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 8-bromoisoquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For brominated quinolines, Pd-catalyzed couplings (e.g., Suzuki-Miyaura) are effective for introducing substituents. Reaction conditions such as temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (2–5 mol%) critically impact yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : The bromine atom at position 8 induces deshielding of adjacent protons (e.g., H-7 and H-9), with coupling constants (J ≈ 8–10 Hz) indicating substitution patterns.
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structure refinement. The ester carbonyl (C=O) and bromine positions generate distinct electron density maps, aiding in confirming regiochemistry .
Q. How should researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Solubility in aqueous buffers can be enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin complexes. Pre-dissolve the compound in DMSO (10 mM stock) and dilute in assay buffer to avoid precipitation. For hydrophobic interactions, use surfactants (e.g., Tween-20) at 0.01–0.1% .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives to optimize biological activity?
- Methodological Answer : Systematic substitution at positions 4, 6, and 8 is critical. For example:
- Position 8 : Bromine enhances electrophilicity for nucleophilic attack in target binding.
- Position 4 : Introducing methylamino groups improves solubility and pharmacokinetics .
- SAR Table :
| Derivative | Key Substituents | Bioactivity Trend |
|---|---|---|
| Ethyl 6-bromo-4-hydroxy | Br (C6), OH (C4) | Antibacterial ↑ |
| Ethyl 8-isopropyl-4-methyl | iPr (C8), CH3 (C4) | Anticancer ↑ |
| Ethyl 8-bromo-4-chloro | Br (C8), Cl (C4) | Cytotoxicity ↓ |
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like topoisomerases .
Q. What strategies resolve contradictions between computational predictions and experimental bioassay results for this compound?
- Methodological Answer :
- Validation : Reassess computational parameters (e.g., force fields in MD simulations) using experimental data (IC50, Ki).
- Experimental Variables : Purity (>98%, HPLC), solvent residue (check via 1H NMR), and cellular permeability (logP ≈ 2.5–3.5) significantly affect bioassay outcomes. For discrepancies in antimicrobial activity, re-test under standardized CLSI/MIC protocols .
Q. How can crystallographic data for this compound inform co-crystallization studies with biological targets?
- Methodological Answer :
- Unit Cell Parameters : Use SHELXD for phase determination. The bromine atom’s heavy atom effect aids in solving crystal structures via SAD/MAD phasing.
- Co-crystallization : Soak crystals with target proteins (e.g., kinases) at 10–20 mM compound concentration. Analyze binding pockets using Coot and refine with SHELXL .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
